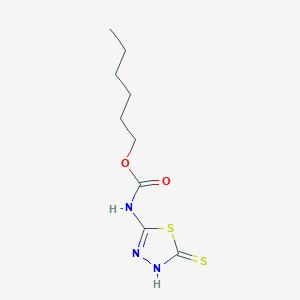
Hexyl (5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hexyl (5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)carbamate is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Hexyl (5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)carbamate typically involves the reaction of hexyl isocyanate with 2-amino-5-mercapto-1,3,4-thiadiazole under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or methanol, and the mixture is heated under reflux for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Hexyl (5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The thiol group in the thiadiazole ring can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group in the carbamate moiety can be reduced to form corresponding alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound.
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, alcohols, and various substituted thiadiazoles, depending on the specific reaction conditions and reagents used .
科学研究应用
Hexyl (5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interfere with cellular processes.
作用机制
The mechanism of action of Hexyl (5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)carbamate involves its interaction with biological molecules. The thiadiazole ring can form strong interactions with metal ions, proteins, and nucleic acids, leading to inhibition of enzymatic activity and disruption of cellular processes. The carbamate moiety can also interact with various receptors and enzymes, modulating their activity and leading to therapeutic effects .
相似化合物的比较
Similar Compounds
2-Amino-5-mercapto-1,3,4-thiadiazole: A precursor in the synthesis of Hexyl (5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)carbamate, known for its antimicrobial properties.
1,3,4-Thiadiazole: A basic structure found in many biologically active compounds, including antimicrobial and anticancer agents.
Uniqueness
Hexyl (5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)carbamate is unique due to its specific combination of a thiadiazole ring and a carbamate moiety, which imparts distinct chemical and biological properties.
生物活性
Hexyl (5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Where x, y, z, and w represent the number of carbon, hydrogen, nitrogen, and sulfur atoms respectively. The presence of the thiadiazole ring contributes to its unique biological properties.
- Antimicrobial Activity : Research indicates that compounds containing thiadiazole moieties exhibit significant antimicrobial properties. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymatic pathways.
- Anticancer Properties : Studies have demonstrated that derivatives of thiadiazole can induce apoptosis in cancer cells. For instance, certain derivatives have shown potent cytotoxic effects against HeLa cancer cells, with IC50 values significantly lower than that of established chemotherapeutics like sorafenib .
- Enzyme Inhibition : The compound has been identified as a potential inhibitor of metallo-beta-lactamases (MBLs), which are enzymes responsible for antibiotic resistance in various bacteria. This inhibition can restore the efficacy of beta-lactam antibiotics against resistant strains .
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of this compound and related compounds:
Case Studies
- Cytotoxicity in Cancer Cells : A study evaluated several thiadiazole derivatives for their cytotoxic effects on human cancer cell lines including MCF-7 and HepG2. The results indicated that compounds similar to this compound exhibited promising anticancer properties by significantly inhibiting cell proliferation .
- Antimicrobial Efficacy : Another investigation focused on the antibacterial properties against Gram-positive and Gram-negative bacteria. The results highlighted that certain derivatives showed effective inhibition against E. coli and Staphylococcus aureus, suggesting potential applications in treating bacterial infections .
- Enzyme Interaction Studies : Molecular docking studies have demonstrated that this compound can bind effectively to the active sites of MBLs, indicating a strong potential for drug development aimed at overcoming antibiotic resistance .
属性
CAS 编号 |
99063-90-8 |
|---|---|
分子式 |
C9H15N3O2S2 |
分子量 |
261.4 g/mol |
IUPAC 名称 |
hexyl N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)carbamate |
InChI |
InChI=1S/C9H15N3O2S2/c1-2-3-4-5-6-14-8(13)10-7-11-12-9(15)16-7/h2-6H2,1H3,(H,12,15)(H,10,11,13) |
InChI 键 |
CCDGMEYYXXAWGD-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCOC(=O)NC1=NNC(=S)S1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















